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Ertiprotafib at a Glance

The table below summarizes key information on Ertiprotafib as a PTP1B inhibitor.

Property

Description

Primary Target(s)

Reported ICso for
PTP1B

Therapeutic Rationale

Clinical Status

Reasons for Failure

PTP1B, IkB kinase (3 (IKK-B), dual PPARa/y agonist [1] [2]

1.6 pM [2] (other sources report up to 29 uM depending on assay conditions

[2])

Increase insulin & leptin receptor sensitivity for treating Type 2 Diabetes and
obesity [3] [4]

Discontinued in Phase Il clinical trials [3] [5] [1]

Insufficient clinical efficacy, dose-limiting adverse effects, and low selectivity

[3] [5]

Re-evaluated Mechanism of PTP1B Inhibition

Originally classified as a monocarboxylic acid pTyr mimetic, Ertiprotafib was presumed to be a competitive

active-site inhibitor [5]. However, a 2020 study using biomolecular NMR spectroscopy revealed a different
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mechanism.

¢ Atypical Binding: Ertiprotafib lowers the melting temperature of PTP1B, unlike most stabilizing
drugs [5].

¢ Induced Aggregation: The compound binds non-specifically to the PTP1B catalytic domain, inducing
concentration-dependent aggregation that inactivates the enzyme [5].

¢ Implications: This aggregation mechanism likely explains the insufficient efficacy and adverse
effects in clinical trials, highlighting that target destabilizers in screening require careful mechanistic
follow-up [5].

Key Experimental Evidence and Protocols

The seminal study that uncovered the aggregation mechanism used several techniques to characterize the

PTP1B-Ertiprotafib interaction.
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Experimental workflow for elucidating Ertiprotafib's mechanism of action.

Protein Production and Purification

e Constructs: Expressed catalytic domain of human PTP1B (residues 1-301) and a longer construct
with the disordered C-terminus (residues 1-393) [5].
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e Expression: Used E. coli BL21 (DE3) RIL cells grown in Luria Broth or D20-based M9 minimal media
for isotopic labeling [5].

e Purification: Employed immobilized metal affinity chromatography (His-trap HP column) followed by
size-exclusion chromatography [5].

NMR Spectroscopy for Binding Characterization

e Method: Acquired 2D [*H,'>N] TROSY spectra on an 800 MHz NMR spectrometer at 298 K [5].

o Titration: Titrated Ertiprotafib into °N-labeled PTP1B at increasing molar ratios (1:1 to 1:15) [5].

¢ Key Findings: Showed progressive signal broadening and intensity reduction, indicating non-specific
binding and aggregation, without specific chemical shift perturbations [5].

Dynamic Light Scattering (DLS) for Aggregation Confirmation

e Method: Used DLS to measure the hydrodynamic size of PTP1B particles [5].

¢ Protocol: Acquired DLS data for PTP1B with increasing molar ratios of Ertiprotafib (0, 2, 5, 10, and
15) [5].

¢ Key Findings: Confirmed a concentration-dependent increase in particle size, directly demonstrating
Ertiprotafib-induced aggregation [5].

Legacy and Current Research Directions

Despite its failure, Ertiprotafib's story offers valuable lessons and has spurred further research.

e Scaffold for New Inhibitors: Ertiprotafib has been used as a pharmacophore model for scaffold
hopping to discover novel, potentially improved PTP1B inhibitors [6].

o Shift to Natural Products: Many current efforts focus on discovering PTP1B inhibitors from natural
products, which offer broad chemical diversity and potentially fewer side effects [3] [7].

¢ Focus on Allostery and Selectivity: The challenge of achieving selectivity against highly
homologous phosphatases like TCPTP has driven research toward allosteric inhibitors, which
target less conserved regions of PTP1B [5] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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